1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

説明

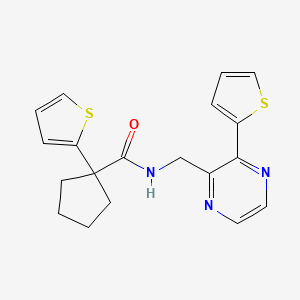

1-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a heterocyclic organic compound featuring a cyclopentane core substituted with a thiophene ring and a pyrazine-linked thiophene-carboxamide moiety. Its structure integrates three key components:

- Pyrazine-carboxamide linkage: The pyrazine ring introduces nitrogen atoms capable of hydrogen bonding, while the carboxamide group offers polarity and solubility.

Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules. For example, thiophene-carboxamides are known for antimicrobial and antitumor activities , while pyrazine derivatives are explored as kinase inhibitors .

特性

IUPAC Name |

1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQQTZBDMFSHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits planar geometry with a smaller dihedral angle (8.5°–13.5°) between aromatic rings, favoring tighter crystal packing.

Electronic and Intermolecular Interactions :

- Thiophene’s sulfur atom enhances electron density compared to furan analogs, as seen in N-(2-nitrophenyl)furan-2-carboxamide, which shows larger dihedral angles (9.71°) and weaker intermolecular interactions .

- The pyrazine ring in the target compound may facilitate hydrogen bonding via nitrogen atoms, a feature absent in simpler carboxamides like Compound 17 .

Biological Relevance :

- While the target compound lacks direct activity data, its dual thiophenyl groups mirror antimicrobial thiophene-carboxamides , and the pyrazine motif aligns with kinase inhibitors .

- Compound 5-36 demonstrates how carboxamide dimerization can enhance binding avidity, suggesting similar strategies could optimize the target compound’s efficacy.

Q & A

Q. How do non-covalent interactions (e.g., π-stacking) influence crystallization behavior?

- Methodology : Crystallography and Hirshfeld surface analysis:

- Crystal packing : Resolve intermolecular C–H⋯S interactions between thiophene moieties using Mercury software .

- Thermal analysis : Correlate DSC melting points with stacking efficiency (e.g., higher melting points indicate stronger π-π interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。